Tetrahydropapaveroline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

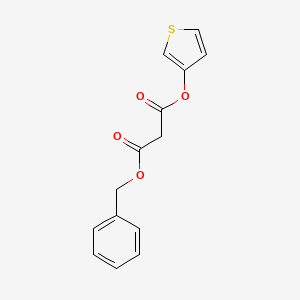

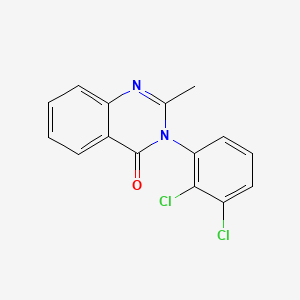

Tetrahydropapaveroline hydrochloride is a benzyltetrahydroisoquinoline alkaloidThis compound can be formed in trace amounts in the brain by a condensation reaction of dopamine and dopaldehyde, a metabolite of dopamine . It is known to inhibit dopamine uptake within the cerebral cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropapaveroline hydrochloride can be synthesized through a stepwise fermentation process using engineered Escherichia coli. This method involves separating the dopamine-producing step and the subsequent tetrahydropapaveroline-producing step to avoid undesirable reactions and improve yield . The yield of this compound using this method can reach up to 1.0 mM (287 mg/L), making it the highest yielding production method using a microbe reported to date .

Industrial Production Methods: the stepwise fermentation method using engineered Escherichia coli provides a promising approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetrahydropapaveroline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is readily oxidized, and an alkaline solution in contact with air slowly assumes a fine purple color .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and alkaline solutions . The conditions for these reactions typically involve exposure to air and an alkaline environment .

Major Products Formed: The major products formed from the oxidation of this compound include various oxidized derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Tetrahydropapaveroline hydrochloride has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It exerts β-sympathomimetic effects similar to those of isoprenaline, making it useful in pharmacological studies . In guinea-pig isolated atria, this compound elicits positive inotropic and chronotropic activities, which are not abolished by previous reserpinization of the animals . On isolated mammalian hearts, these effects are associated with an increase in coronary flow . Additionally, this compound has been studied for its potential therapeutic applications due to its effects on dopamine uptake inhibition .

Mechanism of Action

Tetrahydropapaveroline hydrochloride inhibits dopamine uptake within the cerebral cortex by interacting with the dopamine transporter . This inhibition leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling . The compound’s β-sympathomimetic effects are mediated through its interaction with β-adrenergic receptors, leading to increased myocardial contractile force and rate, hypotensive effects, and stimulation of respiratory activity .

Comparison with Similar Compounds

Tetrahydropapaveroline hydrochloride is similar to other benzyltetrahydroisoquinoline alkaloids, such as salsolinol and tetrahydropapaverine . These compounds share structural similarities and exhibit neurotoxic effects on dopamine neurons . this compound is unique in its ability to inhibit dopamine uptake and exert β-sympathomimetic effects .

List of Similar Compounds:- Salsolinol

- Tetrahydropapaverine

- Norlaudanosoline

Properties

CAS No. |

3184-36-9 |

|---|---|

Molecular Formula |

C16H18ClNO4 |

Molecular Weight |

323.77 g/mol |

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

InChI |

InChI=1S/C16H17NO4.ClH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H |

InChI Key |

WSIHAFYVFLJCQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)

![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)

![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)